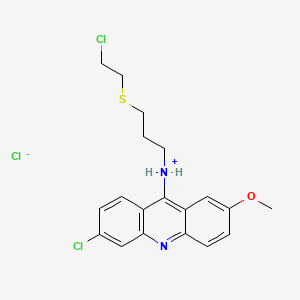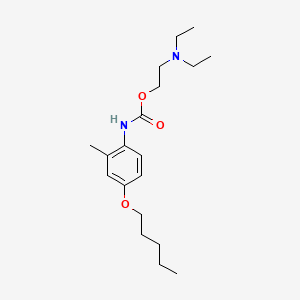![molecular formula C24H18N6Na2O8S2 B13773658 Disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate CAS No. 94386-47-7](/img/structure/B13773658.png)
Disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its application in various industries, including textiles and biological staining.
Méthodes De Préparation
The synthesis of Disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate typically involves a multi-step process:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with naphthol derivatives under alkaline conditions to form the azo dye.
Acetylation: The amino groups are acetylated using acetic anhydride to introduce the acetylamino functionality.
Sulfonation: Sulfonic acid groups are introduced to enhance the solubility of the dye in water.
Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate undergoes several types of chemical reactions:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The sulfonic acid groups can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in histological staining to differentiate between different types of tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mécanisme D'action
The mechanism of action of Disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate involves its interaction with various molecular targets:
Binding to Proteins: The dye can bind to proteins through electrostatic interactions and hydrogen bonding, altering their conformation and function.
Cellular Uptake: The compound can be taken up by cells, where it may interact with intracellular components, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate is unique due to its specific functional groups and structural configuration. Similar compounds include:
Disodium 4-amino-3,6-bis[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate:
Disodium 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate:
These compounds share similar azo and sulfonic acid functionalities but differ in their specific substituents and applications.
Propriétés
Numéro CAS |
94386-47-7 |
|---|---|
Formule moléculaire |
C24H18N6Na2O8S2 |
Poids moléculaire |
628.5 g/mol |
Nom IUPAC |
disodium;3-[(4-acetamidophenyl)diazenyl]-4-amino-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C24H20N6O8S2.2Na/c1-13(31)26-15-7-9-17(10-8-15)28-29-22-18(39(33,34)35)11-14-12-19(40(36,37)38)23(24(32)20(14)21(22)25)30-27-16-5-3-2-4-6-16;;/h2-12,32H,25H2,1H3,(H,26,31)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
Clé InChI |
OJIOURLXQNHTHO-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C(=C(C3=C2N)O)N=NC4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


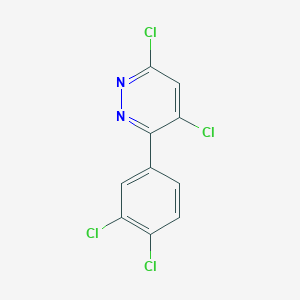


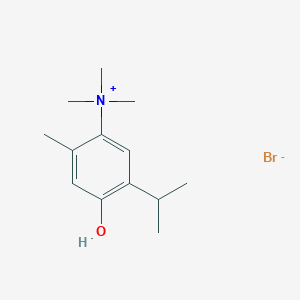
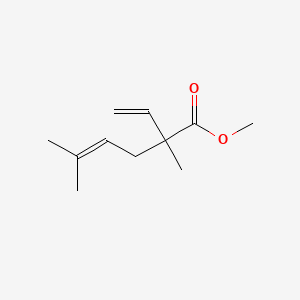
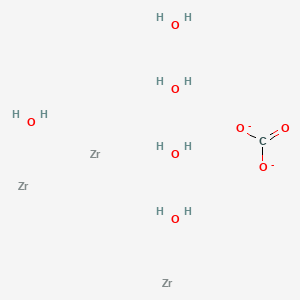

![Benzamide, N-[4-[[2-[4-[(butylsulfonyl)amino]phenoxy]-1-oxotetradecyl]amino]-5-chloro-2-hydroxyphenyl]-](/img/structure/B13773616.png)
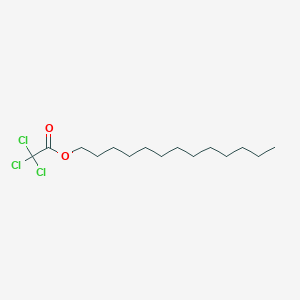
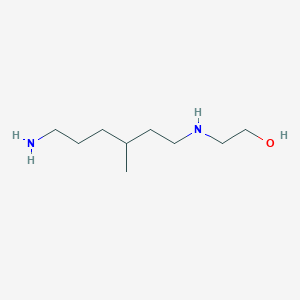
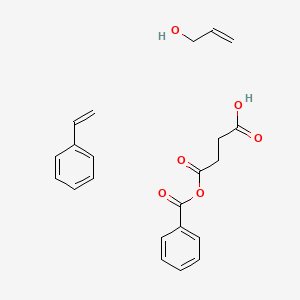
![3,3-dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane](/img/structure/B13773636.png)
